molecular formula C10H10S B14153087 {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene CAS No. 4108-56-9

{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene

Cat. No.: B14153087
CAS No.: 4108-56-9
M. Wt: 162.25 g/mol
InChI Key: QUCSLEUZBNYXHX-UHFFFAOYSA-N
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Description

{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a prop-2-yn-1-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with prop-2-yn-1-yl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfanyl group replaces the chloride atom on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the benzene ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is used as a building block in organic synthesis

Biology and Medicine

In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and therapeutic agents. The sulfanyl group can interact with biological targets, making these compounds valuable in drug discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene exerts its effects involves the interaction of the sulfanyl group with molecular targets. This can include the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The benzene ring provides a stable framework that can be further functionalized to enhance the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl mercaptan: Similar structure but lacks the prop-2-yn-1-yl group.

    Phenylacetylene: Contains a benzene ring and an alkyne group but lacks the sulfanyl group.

    Thiophenol: Contains a benzene ring and a sulfanyl group but lacks the prop-2-yn-1-yl group.

Uniqueness

{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is unique due to the combination of a benzene ring, a sulfanyl group, and a prop-2-yn-1-yl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.

Properties

CAS No.

4108-56-9

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

prop-2-ynylsulfanylmethylbenzene

InChI

InChI=1S/C10H10S/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2

InChI Key

QUCSLEUZBNYXHX-UHFFFAOYSA-N

Canonical SMILES

C#CCSCC1=CC=CC=C1

Origin of Product

United States

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